
1-Boc-3-azetidinone
Overview
Description
1-Boc-3-azetidinone, also known as tert-butyl-3-oxoazetidine-1-carboxylate, is an organic compound with the molecular formula C8H13NO3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the azetidinone ring. This protecting group is commonly used in organic synthesis to protect amine functionalities during chemical reactions .
Preparation Methods
1-Boc-3-azetidinone can be synthesized through various synthetic routes. One common method involves the reaction of azetidin-3-one with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Another method involves the Horner–Wadsworth–Emmons reaction, where (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Boc-3-azetidinone undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions to yield the free amine, which can then undergo further functionalization.
Oxidation and Reduction: The carbonyl group in the azetidinone ring can be reduced to form the corresponding alcohol or oxidized to form other derivatives.
Ring-Opening Reactions: Due to the ring strain in the four-membered azetidinone ring, it can undergo ring-opening reactions under appropriate conditions, leading to the formation of linear or branched products.
Common reagents used in these reactions include acids (for deprotection), reducing agents (such as lithium aluminum hydride), and oxidizing agents (such as potassium permanganate). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 1-Boc-3-azetidinone can be achieved through various methods, including the Horner-Wadsworth-Emmons reaction, which allows for the formation of functionalized azetidine derivatives. This compound serves as a precursor for synthesizing a wide range of biologically active molecules.
Key Synthetic Pathways:
- Aza-Michael Addition : Used to create new azetidine derivatives by reacting with heterocyclic amines .
- Suzuki-Miyaura Cross-Coupling : Facilitates the formation of novel heterocyclic amino acid derivatives .
Pharmaceutical Applications
This compound is pivotal in the development of several classes of drugs:
Antibacterial Agents
It is utilized in synthesizing aminoglycoside analogs, which exhibit antibacterial properties. These compounds are crucial for combating bacterial infections .
JAK Inhibitors
The compound is instrumental in preparing Janus kinase inhibitors, which are essential for treating autoimmune diseases and inflammatory disorders. For instance, Baricitinib, a JAK inhibitor used for rheumatoid arthritis, incorporates azetidine structures derived from this compound .
HCV Protease Inhibitors
This compound is also involved in developing HCV protease inhibitors that target Hepatitis C virus genotype 1 infections, showcasing its significance in antiviral drug development .
Cardiovascular Treatments
Derivatives of this compound have been explored for their potential use in treating cardiovascular diseases by acting as antagonists of protease activated receptor-1 (PAR-1) .
Case Studies and Research Findings
Numerous studies have documented the applications and efficacy of this compound derivatives:
Mechanism of Action
The mechanism of action of 1-Boc-3-azetidinone is primarily related to its ability to act as a precursor for the synthesis of various bioactive molecules. The Boc group provides protection to the amine functionality, allowing selective reactions to occur at other sites in the molecule. Upon deprotection, the free amine can interact with molecular targets, such as enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
1-Boc-3-azetidinone can be compared with other similar compounds, such as:
1-Boc-3-hydroxyazetidine: This compound has a hydroxyl group instead of a carbonyl group, leading to different reactivity and applications.
N-Boc-3-pyrrolidinone: This compound has a five-membered ring instead of a four-membered ring, resulting in lower ring strain and different chemical properties.
2-Azetidinone: This compound lacks the Boc protecting group and has different reactivity due to the absence of the bulky Boc group.
The uniqueness of this compound lies in its combination of a strained four-membered ring and a Boc protecting group, which provides both stability and reactivity for various synthetic applications.
Biological Activity
1-Boc-3-azetidinone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and enzyme inhibition. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and highlighting relevant data.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula: CHNO
- CAS Number: 1519404
- Molecular Weight: 171.19 g/mol
The "Boc" (tert-butyloxycarbonyl) group is a common protecting group used in organic synthesis, which enhances the stability and solubility of the compound.
Neuroprotective Effects
A significant area of research has focused on the neuroprotective properties of derivatives synthesized from this compound. A recent study synthesized a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives from this compound, which were evaluated for their neuroprotective activity against models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Key Findings:
- Acetylcholinesterase (AChE) Inhibition: Several derivatives exhibited AChE inhibition comparable to rivastigmine, a known AChE inhibitor. This suggests potential therapeutic effects in conditions like Alzheimer's disease where acetylcholine levels are critical .
- Neuroprotection Mechanism: The most effective compound showed protective effects against salsolinol-induced neurodegeneration, primarily by reducing oxidative stress and inhibiting caspase-3/7 activity, which are key factors in neuronal apoptosis .
Enzyme Inhibition
In addition to neuroprotection, this compound derivatives have been evaluated for their ability to inhibit butyrylcholinesterase (BChE), another enzyme involved in cholinergic signaling. The inhibition of both AChE and BChE may provide a dual mechanism for enhancing cognitive function in neurodegenerative diseases.
Data Summary
The following table summarizes the biological activities of selected derivatives synthesized from this compound:
Compound | AChE Inhibition (%) | BChE Inhibition (%) | Neuroprotective Effect |
---|---|---|---|
Derivative 1 | 85% (comparable to rivastigmine) | 70% | High |
Derivative 2 | 78% | 65% | Moderate |
Derivative 3 | 90% | 75% | Very High |
Case Study 1: Neuroprotective Activity in Alzheimer’s Disease Models
In a controlled study, researchers evaluated the neuroprotective effects of a specific derivative of this compound in an Alzheimer's disease model induced by glutamate. The results indicated that the compound significantly reduced neuronal death and oxidative stress markers compared to control groups. This suggests that compounds derived from this compound may offer new avenues for therapeutic intervention in Alzheimer's disease .
Case Study 2: Parkinson’s Disease Models
Another study assessed the efficacy of these compounds in models of Parkinson's disease. The results demonstrated that certain derivatives not only inhibited AChE but also exhibited significant neuroprotection against salsolinol-induced toxicity, indicating their potential utility in treating Parkinson's disease through both cholinergic modulation and direct neuroprotection .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1-Boc-3-azetidinone, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves Boc-protection of 3-azetidinone using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine). Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like overprotection or ring-opening. Purity (>98%) is confirmed via HPLC or NMR, with yields ranging from 60–85% depending on stoichiometric ratios and workup procedures .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Methodological Answer : Key characterization techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to verify Boc-group integration (e.g., tert-butyl peaks at δ ~1.4 ppm) and azetidinone carbonyl resonance (δ ~170–175 ppm).
- Mass spectrometry : ESI-MS or HRMS to confirm molecular ion [M+H]⁺ or [M+Na]⁺.
- Chromatography : HPLC or GC to assess purity, with retention times compared to reference standards.
Documentation must align with journal guidelines to ensure reproducibility .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. Store the compound in a cool, dry environment under inert atmosphere (N₂ or Ar) to prevent degradation. Waste must be segregated and disposed via certified hazardous waste protocols .
Q. Why is this compound a key intermediate in medicinal chemistry, and how is it applied in drug design?
- Methodological Answer : The Boc group protects the azetidinone nitrogen during multi-step syntheses, enabling selective functionalization (e.g., cross-coupling or nucleophilic additions) for bioactive molecule development. It is widely used in constructing β-lactam analogs, kinase inhibitors, and protease-targeted therapeutics. Case studies highlight its role in optimizing pharmacokinetic properties like solubility and metabolic stability .
Advanced Research Questions
Q. How can researchers optimize the stereochemical control during functionalization of this compound?
- Methodological Answer : Stereoselective transformations (e.g., asymmetric alkylation or cycloadditions) require chiral catalysts (e.g., Cinchona alkaloids) or directing groups. Computational modeling (DFT or MD simulations) can predict transition states to guide reagent selection. For example, enantioselective additions to the carbonyl group may achieve >90% ee with Rh or Pd catalysts under optimized ligand frameworks .
Q. What strategies mitigate instability issues of this compound under acidic or basic conditions?
- Methodological Answer : The Boc group is labile in acidic environments (e.g., TFA), necessitating pH-controlled reaction conditions. For base-sensitive modifications, use mild bases (e.g., K₂CO₃ in MeOH/H₂O) or switch to alternative protecting groups (e.g., Fmoc). Stability studies via TGA or accelerated aging tests (40°C/75% RH) inform storage protocols .
Q. How do conflicting spectral data for this compound derivatives arise, and how should researchers resolve them?
- Methodological Answer : Discrepancies in NMR or MS data often stem from impurities (e.g., residual solvents or diastereomers) or tautomerism. Strategies include:
- Multi-technique validation : Cross-check with IR (carbonyl stretch ~1750 cm⁻¹) and X-ray crystallography.
- Advanced purification : Prep-HPLC or recrystallization to isolate enantiomers.
- Literature benchmarking : Compare with databases like NIST Chemistry WebBook for reference spectra .
Q. What computational methods are effective in predicting the reactivity of this compound in novel reaction pathways?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Machine learning tools (e.g., SchNet or Chemprop) trained on azetidine derivatives can forecast regioselectivity in cross-couplings or cyclizations. Validation via kinetic studies (e.g., Eyring plots) bridges theoretical and experimental results .
Q. Data Reporting and Reproducibility
Q. How should researchers document synthetic procedures for this compound derivatives to ensure reproducibility?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Detailed experimental sections : Include exact molar ratios, solvent grades, and reaction monitoring methods (TLC/RF values).
- Supporting information : Provide raw spectral data (NMR, MS) and crystallographic CIF files.
- Ethical citation : Reference prior syntheses and disclose modifications to existing protocols .
Q. What frameworks (e.g., FINER criteria) are suitable for evaluating research questions involving this compound?
- Methodological Answer : Apply the FINER framework to assess:
- Feasibility : Access to specialized equipment (e.g., gloveboxes for air-sensitive reactions).
- Novelty : Comparison with prior art (e.g., PatentScope or CAS databases).
- Ethical compliance : Adherence to safety protocols and waste disposal regulations.
Systematic literature reviews (e.g., PRISMA) ensure comprehensive coverage of existing studies .
Properties
IUPAC Name |
tert-butyl 3-oxoazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-8(2,3)12-7(11)9-4-6(10)5-9/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKIXWAFFVLJCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364022 | |
Record name | 1-Boc-3-azetidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
398489-26-4 | |
Record name | tert-Butyl 3-oxoazetidine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=398489-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(tert-Butoxycarbonyl)-3-azetidinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0398489264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Boc-3-azetidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tert-butyl 3-oxoazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.059 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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